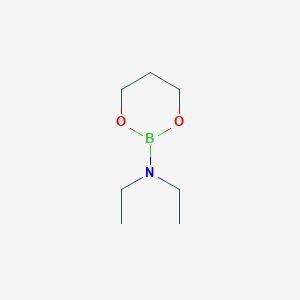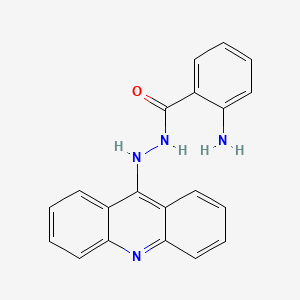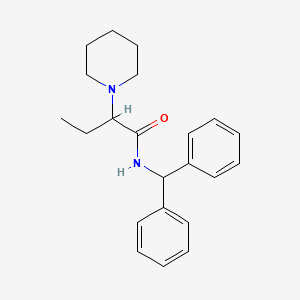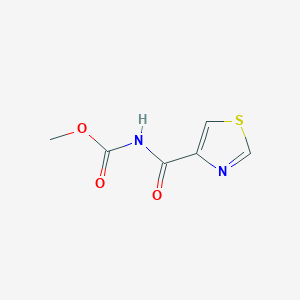![molecular formula C8H8N4S B14152334 N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a triazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its electronic properties and potential use in organic solar cells and other electronic devices.
Biological Research: It is used as a ligand in coordination chemistry to form metal complexes with potential biological activities.
Wirkmechanismus
The mechanism of action of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming complexes that can interact with DNA or proteins, leading to biological effects such as antimicrobial or anticancer activity. The Schiff base moiety can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(2-thiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- N-[(E)-(4-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
Uniqueness
This compound is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to enhanced biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H8N4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(E)-1-(3-methylthiophen-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H8N4S/c1-7-2-3-13-8(7)4-11-12-5-9-10-6-12/h2-6H,1H3/b11-4+ |
InChI-Schlüssel |
RHWLAJGSMALZQE-NYYWCZLTSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N/N2C=NN=C2 |
Kanonische SMILES |
CC1=C(SC=C1)C=NN2C=NN=C2 |
Löslichkeit |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)

![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)

![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)




![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)


